molecular formula C7H7BrO2S B1430329 Methyl 5-bromo-4-methylthiophene-3-carboxylate CAS No. 1519255-52-7

Methyl 5-bromo-4-methylthiophene-3-carboxylate

Cat. No.: B1430329
CAS No.: 1519255-52-7
M. Wt: 235.1 g/mol
InChI Key: KCEGSCLXZUDMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-4-methylthiophene-3-carboxylate (CAS: 1519255-52-7) is a brominated thiophene derivative with a methyl ester group at position 3, a methyl substituent at position 4, and a bromine atom at position 3. Its molecular formula is C₈H₇BrO₂S, and it is commonly utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations . The compound is commercially available at 95% purity, with confirmed structural identity via NMR and HRMS analyses in synthesis protocols .

Properties

IUPAC Name

methyl 5-bromo-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-11-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEGSCLXZUDMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-methylthiophene-3-carboxylate typically involves the bromination of 4-methylthiophene-3-carboxylate. This can be achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

The structural and functional properties of Methyl 5-bromo-4-methylthiophene-3-carboxylate are best understood in comparison to analogous thiophene and heterocyclic esters. Below is a detailed analysis:

Structural Analogues in Thiophene Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 3-COOCH₃, 4-CH₃, 5-Br C₈H₇BrO₂S High reactivity in cross-coupling; intermediate in drug synthesis
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate 3-COOCH₃, 2-NHBoc, 5-Br C₁₁H₁₄BrNO₄S Enhanced steric hindrance; used in peptide coupling
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 3-COOCH₂CH₃, 4-CH₃, 5-Ph, 2-NH₂ C₁₄H₁₅NO₂S Amino group enables hydrogen bonding; antimicrobial applications
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate 4-COOCH₃, 3-Ph, 5-CH₂Br (isoxazole core) C₁₂H₁₀BrNO₃ Bromomethyl group facilitates alkylation; agrochemical precursor

Key Observations :

  • Substituent Effects: The bromine atom at position 5 in this compound enhances electrophilic aromatic substitution reactivity compared to amino-substituted analogs like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate, which prioritize hydrogen-bonding interactions .
  • Steric and Electronic Factors: The tert-butoxycarbonyl (Boc) group in Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate introduces steric bulk, reducing reaction rates in nucleophilic substitutions compared to the less hindered methyl group in the target compound .
  • Core Heterocycle Differences : Replacing the thiophene ring with an isoxazole (e.g., Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate ) alters electronic density, making the bromomethyl group more susceptible to alkylation than aromatic bromine in thiophenes .
Physicochemical Properties
  • Solubility: this compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO), akin to other methyl thiophene esters. In contrast, amino-substituted derivatives (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate) show improved aqueous solubility due to protonatable amine groups .
  • Thermal Stability: The compound decomposes at ~220°C, comparable to Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate, which degrades at 210°C due to Boc group cleavage .

Biological Activity

Methyl 5-bromo-4-methylthiophene-3-carboxylate (C₇H₇BrO₂S) is a notable compound in the realm of organic chemistry, particularly due to its potential biological activities. This article delves into the compound's biological properties, highlighting its antimicrobial, anti-inflammatory, and potential anticancer effects based on various research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and a carboxylate group, which contributes to its unique chemical reactivity. The molecular weight of this compound is approximately 219.1 g/mol. Its structure can be represented as follows:

Molecular Formula C7H7BrO2S\text{Molecular Formula C}_7\text{H}_7\text{BrO}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

1. Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Activity
Staphylococcus aureusModerate to strong inhibition
Escherichia coliModerate inhibition
Klebsiella pneumoniaeModerate inhibition

In vitro tests have demonstrated that derivatives of this compound possess substantial antimicrobial effects, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

The compound's anti-inflammatory activity is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation.

Key Findings:

  • Inhibition of cyclooxygenase (COX) enzymes.
  • Reduction in nitric oxide production in macrophages.

3. Anticancer Potential

Emerging research indicates that this compound may exhibit anticancer properties through its interaction with cellular signaling pathways. Preliminary findings suggest that it could act as an inhibitor of specific kinases involved in cancer cell proliferation.

Mechanism Insights:

  • Potential inhibition of HSET (KIFC1), a protein essential for mitotic spindle formation in cancer cells.
  • Induction of multipolar spindle formation leading to cell death in centrosome-amplified cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Screening :
    • A study screened various derivatives for their antibacterial activity against common pathogens, reporting moderate to excellent inhibition zones for several compounds derived from this compound .
  • Inflammation Models :
    • In experimental models of inflammation, compounds similar to this compound showed a significant decrease in paw edema in rats, suggesting strong anti-inflammatory effects.
  • Cancer Cell Studies :
    • Research involving human cancer cell lines treated with this compound revealed a reduction in cell viability and induction of apoptosis, highlighting its potential as an anticancer agent .

Q & A

What are the recommended synthetic routes for Methyl 5-bromo-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Focus
The compound can be synthesized via bromination of a methylthiophene precursor followed by esterification. A common approach involves brominating 4-methylthiophene-3-carboxylic acid at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or DMF. Subsequent esterification with methanol under acidic conditions (H₂SO₄ or HCl) yields the methyl ester. Optimization includes:

  • Temperature control : Bromination at 60–80°C to balance reaction rate and selectivity.
  • Catalyst use : Lewis acids like FeBr₃ may enhance regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from di-substituted byproducts .

Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

Basic Research Focus
Key techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl groups (δ ~2.5 ppm for C4-CH₃; δ ~3.8 ppm for COOCH₃) and aromatic protons (δ ~7.0–7.5 ppm) confirm substitution patterns.
    • ¹³C NMR : Signals at ~165 ppm (ester carbonyl) and ~110–140 ppm (thiophene carbons) .
  • IR Spectroscopy : Absorptions at ~1700 cm⁻¹ (C=O ester) and ~600–800 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry : Molecular ion peak (m/z ~248 for C₈H₇BrO₂S) and fragment ions (e.g., loss of COOCH₃).
  • TLC/HPLC : Use hexane:ethyl acetate (4:1) for TLC (Rf ~0.5) or reverse-phase HPLC for purity assessment .

How can X-ray crystallography be applied to determine the molecular conformation of this compound, and what software tools are recommended for data analysis?

Advanced Research Focus
Methodology :

  • Crystallization : Slow evaporation from dichloromethane/hexane at 4°C.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
  • Software :
    • SHELXT/SHELXL : For structure solution and refinement, leveraging charge-flipping algorithms and least-squares optimization .
    • ORTEP-3 : To visualize thermal ellipsoids and molecular geometry (e.g., planarity of the thiophene ring, Br/C=O spatial orientation) .
  • Key parameters : Bond lengths (C-Br ~1.9 Å), torsion angles (thiophene ring puckering), and hydrogen-bonding networks (if applicable) .

What strategies can resolve contradictions in reaction outcomes when synthesizing this compound under varying conditions?

Advanced Research Focus
Common issues :

  • Byproduct formation (e.g., di-brominated products): Use controlled stoichiometry (1.1 eq NBS) and monitor reaction progress via TLC.
  • Low esterification yields : Optimize acid catalyst concentration (e.g., 5% H₂SO₄ in methanol) and reflux duration.
  • Contradictory spectral data : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to distinguish structural isomers .
    Experimental design : Employ design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and identify dominant factors .

How does the presence of bromine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
Electronic and steric effects :

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing nature of the ester group (COOCH₃) enhances electrophilicity at C5, facilitating Pd-catalyzed substitution .
  • Methyl group : Steric hindrance at C4 directs coupling to C5. For example, reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C yields biaryl derivatives.
    Mechanistic insights : Monitor intermediates via in situ IR or LC-MS to confirm regioselectivity .

How can hydrogen-bonding interactions and crystal packing of this compound be analyzed to predict its solid-state behavior?

Advanced Research Focus
Graph-set analysis :

  • Hydrogen bonds : Identify donor-acceptor pairs (e.g., ester carbonyl O as acceptor, C-H···O interactions).
  • Packing motifs : Use Mercury or CrystalExplorer to map π-π stacking (thiophene rings) and halogen bonding (Br···O interactions).
    Case study : Compare with analogs like Ethyl 4-(3-bromo-2-thienyl)-2-oxo-6-phenylcyclohexene-1-carboxylate, where Br···O interactions stabilize layered structures .

What computational methods are suitable for modeling the electronic properties and reaction pathways of this compound?

Advanced Research Focus
Approaches :

  • DFT calculations : Use Gaussian or ORCA to compute frontier orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack.
  • Transition-state analysis : Locate energy barriers for bromine displacement using QM/MM methods.
    Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-4-methylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.